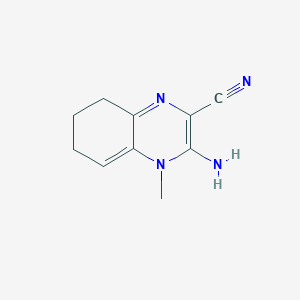
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Übersicht
Beschreibung
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS No. 107938-84-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors followed by cyclization reactions. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported the use of 4,5-dimethyl-o-phenylenediamine and glyoxal as starting materials to form the tetrahydroquinoxaline framework through a series of chemical transformations involving reductive methylation and cyclization processes .
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to tetrahydroquinoxaline derivatives. For example, derivatives have shown significant effectiveness against various strains of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain related compounds were reported as low as 6.25 mg/mL against resistant pathogens .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A | 6.25 | XDR pathogens |
| Compound B | 12.5 | S. aureus |
| Compound C | 50 | E. coli |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Quinoxaline derivatives are known to interact with NMDA receptors and exhibit neuroprotective effects in models of neurodegeneration. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by excitotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- NMDA Receptor Modulation : Compounds in this class often act as antagonists at NMDA receptors, which are critical for synaptic plasticity and memory function.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that help mitigate oxidative stress in neuronal cells .
- Inhibition of Bacterial Growth : The antibacterial mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have documented the efficacy of tetrahydroquinoxaline derivatives in various biological assays:
- Study on Neuroprotection : A study demonstrated that a related compound provided significant protection against glutamate-induced toxicity in neuronal cultures, suggesting potential therapeutic applications in treating neurodegenerative diseases .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against multi-drug resistant strains and found that certain derivatives exhibited potent activity comparable to standard antibiotics .
Eigenschaften
IUPAC Name |
3-amino-4-methyl-7,8-dihydro-6H-quinoxaline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-9-5-3-2-4-7(9)13-8(6-11)10(14)12/h5H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNQKKDEWNMWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CCCCC2=NC(=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545632 | |
| Record name | 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107938-84-1 | |
| Record name | 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















